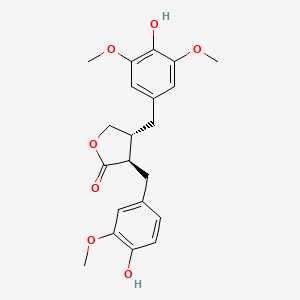

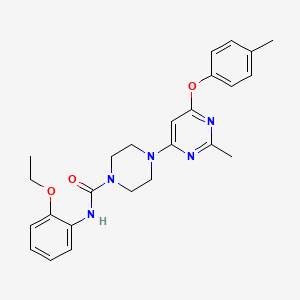

N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, including the formation of intermediates such as benzene-1,3,5-tricarboxamides (BTAs) which have shown to be versatile in supramolecular chemistry due to their self-assembly behavior and potential in nanotechnology and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Molecular Structure Analysis

The molecular structure of related compounds can significantly influence their properties and applications. For example, the presence of the trifluoromethyl group is known to impact the physiochemical properties of molecules, affecting their lipophilicity, acidity, and hydrogen bonding capabilities, as seen in studies on N-trifluoromethyl heterocycles (Lei et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving related compounds can be influenced by substituents such as the methoxypyrimidinyl and trifluoromethyl groups. These groups can participate in various chemical reactions, including nucleophilic substitution and complexation, which can modify the mutagenicity and activity of the compounds, as observed in benzidine analogs (Chung, Chen, & Claxton, 2006).

Physical Properties Analysis

The physical properties of compounds similar to N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide, such as solubility, melting point, and stability, are critical for their application in various fields. For instance, the solubility and stability of benzofuran derivatives have been studied for their antimicrobial applications, indicating the importance of understanding these properties for drug development (Hiremathad et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological systems, are essential for determining the applications of these compounds. The study of N-trifluoromethyl heterocycles, for example, highlights the impact of the trifluoromethyl group on enhancing the bioactivity and stability of pharmaceuticals (Lei et al., 2023).

Aplicaciones Científicas De Investigación

Modulation of Biochemical Pathways

N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide derivatives have been investigated for their role as potent inhibitors in specific biochemical pathways. For example, derivatives of this compound have been shown to act as selective inhibitors of the mutant B-Raf pathway, which is closely linked to human malignancies, making it an important target for cancer treatment. The optimization of these derivatives has led to the identification of compounds with significant anticancer activity in xenograft models, highlighting the potential of these molecules in therapeutic applications aimed at modulating disease-related biochemical pathways (Smith et al., 2009).

Antimicrobial and Antitubercular Activity

Compounds structurally related to N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide have also been explored for their antimicrobial properties, particularly against mycobacterial infections. A benzimidazole analogue of this compound demonstrated in vitro antimycobacterial activity, underscoring its potential as a lead compound for the development of new antitubercular agents (Richter et al., 2022).

Role in Central Nervous System Disorders

Another area of research has focused on the application of N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide derivatives in the study of central nervous system disorders. For instance, derivatives have been synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds have shown favorable pharmacological profiles for gastrointestinal motility, indicating their potential utility in treating disorders associated with gastrointestinal dysregulation (Sonda et al., 2003).

Imaging and Diagnostic Applications

Additionally, N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide derivatives have been used as molecular imaging probes. Specifically, a derivative was developed as a selective serotonin 1A (5-HT1A) molecular imaging probe, utilized in conjunction with positron emission tomography (PET) for quantification of 5-HT1A receptor densities in the living brains of Alzheimer's disease patients. This highlights the compound's applicability in developing diagnostic tools for neurodegenerative diseases (Kepe et al., 2006).

Propiedades

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c1-21-12-17-6-10(7-18-12)19-11(20)8-3-2-4-9(5-8)13(14,15)16/h2-7H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTBSLJRHLNUMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[3-(benzyloxy)-2-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2486641.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-bromo-5-nitrophenyl)benzamide](/img/structure/B2486643.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)

![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)

![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)